molecular formula C28H22N2O2 B8476293 1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-

1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-

Cat. No.: B8476293
M. Wt: 418.5 g/mol
InChI Key: IZNMOVHEZZOEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]- is a useful research compound. Its molecular formula is C28H22N2O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(4-anilinophenyl)methyl]-3-phenylindole-2-carboxylic acid

InChI

InChI=1S/C28H22N2O2/c31-28(32)27-26(21-9-3-1-4-10-21)24-13-7-8-14-25(24)30(27)19-20-15-17-23(18-16-20)29-22-11-5-2-6-12-22/h1-18,29H,19H2,(H,31,32)

InChI Key

IZNMOVHEZZOEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)NC5=CC=CC=C5)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylboronic acid (0.16 g, 0.81 mmol), Cu(OAc)2 (0.049 g, 0.27 mmol), and myristic acid (0.037 g, 0.16 mmol) were combined in a 100-mL round-bottom flask with a large stir bar. A rubber septum was attached, and dry toluene (2 mL), 2,6-lutidine (0.066 mL, 0.57 mmol), and 1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester (0.20 g, 0.54 mmol) were successively added. The resulting mixture was stirred at a high rate for 24 h, diluted with ethyl acetate (10 mL), filtered through a plug of silica gel, and then purified by column chromatography (5 to 25% EtOAc/hexanes) to give a gummy solid. To a stirred solution of the gummy solid in 15 mL of 2:1:1 THF/MeOH/water was added lithium hydroxide monohydrate (0.1 g, 2.4 mmol). The reaction was stirred at 40° C. for 5 h. Most of the organic solvents was removed and the reaction mixture was made acidic (pH 6) with glacial acetic acid, and the solid was collected and purified by HPLC as a white powder (0.023 g, 10%): 1H NMR (DMSO-d6) δ 5.64 (s, 2H), 6.77 (t, J=7.4 Hz, 1H), 6.96 (d, J=8.5 Hz, 2H), 7.00 (dd, J=7.6, 0.9 Hz, 2H), 7.04(t, J=7.1 Hz, 1H), 7.15-7.19(m, 4H), 7.25 (t, J=7.11 Hz, 1H), 7.39 (t, J=7.4 Hz, 2H), 7.46-7.53 (m, 1H), 7.53 (t, J=7.4 Hz, 2H), 7.54-7.56 (m, 2H), 8.08 (br s, 1H), 13.01 (br s, 1H); MS (ESI) m/z 419 (MH+); MS (ESI) m/z 417 ([M−H]−); HRMS calcd for C28H23N2O2: 419.1757; found (ESI+): 419.1755.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
THF MeOH water
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.066 mL
Type
reactant
Reaction Step Four
Name
1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

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